Product packaging for Sterigmatin(Cat. No.:CAS No. 55256-49-0)

Sterigmatin

Cat. No.: B1657028
CAS No.: 55256-49-0
M. Wt: 310.26 g/mol
InChI Key: CWYJYLXZMAUSNI-UHFFFAOYSA-N
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Description

Historical Context and Discovery of this compound

The discovery and characterization of this compound represents a landmark achievement in fungal natural product chemistry, with its initial isolation marking a significant milestone in our understanding of Aspergillus versicolor metabolites. The compound was first isolated and identified by Hamasaki and colleagues from cultures of Aspergillus versicolor (Vuillemin) Tiraboschi, establishing its status as a characteristic metabolite of this widespread fungal species. This pioneering work laid the foundation for subsequent extensive research into the biosynthetic pathways and structural characteristics of this remarkable xanthone derivative.

The structural elucidation of this compound progressed through several critical phases, with initial characterization relying on spectroscopic methods to determine its relative configuration. Early researchers recognized the compound's relationship to other metabolites within the sterigmatocystin biosynthetic pathway, noting its linear fusion between xanthone and bisdihydrofuran moieties. This structural insight proved crucial for understanding the compound's position within the broader context of fungal polyketide metabolism and its relationship to other bioactive compounds produced by Aspergillus species.

A pivotal moment in this compound research occurred in 1985 when Fukuyama, Tsukihara, and Hamasaki successfully determined the absolute configuration of the compound using X-ray crystallographic methods. This groundbreaking work utilized anomalous scattering techniques with light atoms to unambiguously establish the stereochemical arrangement of the molecule's two chiral centers. The determination revealed that this compound possesses the same absolute configuration in its bisdihydrofuran moiety as found in related compounds such as sterigmatocystin and aflatoxin B1, confirming its biosynthetic relationship to these well-known mycotoxins.

The historical significance of this compound extends beyond its initial discovery to encompass its role in advancing our understanding of fungal biosynthetic pathways. Researchers recognized early on that this compound likely derives from versicolorin A, a common precursor in the biosynthetic pathway leading to various polyketide-derived metabolites. This insight has contributed significantly to our current understanding of how fungi orchestrate complex multi-step biosynthetic processes to produce structurally diverse secondary metabolites.

Table 1. Key Historical Milestones in this compound Research

Year Milestone Researchers Significance
Early 1980s Initial isolation from Aspergillus versicolor Hamasaki et al. First identification of this compound as a fungal metabolite
1985 Absolute configuration determination Fukuyama, Tsukihara, Hamasaki Definitive stereochemical characterization using X-ray crystallography
1985 Biosynthetic pathway elucidation Various researchers Established relationship to versicolorin A and other polyketide metabolites
Present Chemical database registration Multiple institutions Standardization of chemical identifiers and structural data

Natural Occurrence and Producing Organisms

This compound demonstrates a relatively restricted natural occurrence pattern, being primarily associated with specific fungal taxa, most notably Aspergillus versicolor, which serves as the archetypal producing organism for this compound. Aspergillus versicolor is a slow-growing filamentous fungus that exhibits remarkable ecological adaptability, enabling it to colonize diverse environmental niches and produce this compound under various growth conditions. This species is characterized by its ubiquitous distribution pattern, being commonly isolated from soil environments, plant debris, marine ecosystems, and indoor air environments, where it often establishes itself as one of the most prevalent indoor mold species.

The ecological characteristics of Aspergillus versicolor directly influence this compound production patterns, as this resilient fungus demonstrates exceptional tolerance to environmental variations. The organism exhibits optimal growth temperatures between 22 and 26 degrees Celsius but maintains viability across a broader temperature range extending from 4 to 40 degrees Celsius. This temperature tolerance, combined with its ability to withstand diverse pH conditions and particularly alkaline environments, enables Aspergillus versicolor to establish productive colonies in varied habitats where this compound biosynthesis can occur.

The production of this compound by Aspergillus versicolor is intimately connected to the organism's xerophilic and osmophilic characteristics, which allow it to thrive in environments with reduced water activity. The fungus can successfully grow in conditions with water activity levels as low as 0.75-0.81 within its optimal temperature range, and it demonstrates remarkable tolerance to high salt concentrations, surviving in solutions containing up to 30 percent sodium chloride or 40 percent sucrose. These adaptations make Aspergillus versicolor an economically significant spoilage organism for stored agricultural products, including grains, rice, tea, and spices, where this compound production may occur as part of the organism's secondary metabolic activity.

Research has revealed that this compound production is closely linked to the broader secondary metabolite biosynthetic capabilities of Aspergillus versicolor, which produces this compound alongside other related metabolites within the sterigmatocystin biosynthetic pathway. The compound has been successfully isolated from fungal mycelia through extraction procedures, demonstrating its accumulation within the fungal biomass during secondary metabolite production phases. The isolation process typically involves cultivation of Aspergillus versicolor under specific conditions that promote secondary metabolite biosynthesis, followed by extraction and purification procedures to obtain pure this compound for research purposes.

Table 2. Environmental Conditions Supporting this compound Production by Aspergillus versicolor

Parameter Optimal Range Tolerance Range Impact on this compound Production
Temperature 22-26°C 4-40°C Higher production within optimal range
Water Activity 0.75-0.81 Variable Reduced water activity may trigger production
Sodium Chloride Tolerance Standard conditions Up to 30% High salt may influence metabolite profile
Sucrose Tolerance Standard conditions Up to 40% Osmotic stress may affect biosynthesis
pH Range Neutral to alkaline Wide tolerance Alkaline conditions well-tolerated

Table 3. Natural Habitats and Substrates Where this compound-Producing Aspergillus versicolor Occurs

Habitat Type Specific Locations Substrate Characteristics This compound Production Potential
Soil Environments Various depths up to 50 cm Organic matter-rich soils High production potential
Indoor Environments Buildings, homes, warehouses Water-damaged materials, textiles Significant production under moisture stress
Stored Agricultural Products Grain storage facilities Rice, wheat, spices, tea Production during spoilage processes
Marine Environments Coastal areas, saline waters High salt concentration substrates Adapted production under osmotic stress
Plant Debris Decomposing organic matter Cellulosic and lignin-rich materials Production during saprophytic growth

The broader context of this compound-producing organisms extends beyond Aspergillus versicolor to include potential production by related fungal species within the Aspergillus genus, although Aspergillus versicolor remains the primary and most well-characterized source. The compound's occurrence pattern reflects the specialized biosynthetic capabilities of certain Aspergillus species that possess the enzymatic machinery necessary for xanthone biosynthesis and the complex cyclization reactions required to form the characteristic pentacyclic structure of this compound. This restricted occurrence pattern underscores the evolutionary specialization required for this compound biosynthesis and highlights the importance of Aspergillus versicolor as a model organism for studying xanthone natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10O6 B1657028 Sterigmatin CAS No. 55256-49-0

Properties

IUPAC Name

2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-7,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYJYLXZMAUSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC4=C(C5C=COC5O4)C(=C3C2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970588
Record name 4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55256-49-0
Record name 4,6-Dihydroxy-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fungal Strains and Culture Conditions

Sterigmatin is predominantly synthesized by Aspergillus species, including Aspergillus versicolor and Aspergillus nidulans. Key strains and their fermentation parameters are summarized below:

Fungal Strain Medium Composition Temperature Duration This compound Yield Reference
A. versicolor Oat flake medium (3g oats + 3ml water) 30°C 5 days 0.8–1.2 mg/L
A. nidulans TAHK Sucrose-salts-phenylalanine 28°C 7 days 0.5–0.7 mg/L
Chaetomium cellulolyticum Wheat-based substrate 25°C 10 days 1.5 mg/L

Critical Factors :

  • Carbon Source : Oat flakes or wheat enhance this compound yield due to their polysaccharide content, which induces polyketide synthase activity.
  • pH : Acidic conditions (pH 4.5–5.5) favor this compound over DMST production by promoting isomerization.

Biosynthetic Pathway

This compound biosynthesis involves the aflatoxin pathway, with key enzymatic steps catalyzed by:

  • Polyketide Synthase (PKS) : Initiates the formation of the xanthone nucleus.
  • Cytochrome P450 Monooxygenases : Introduce hydroxyl groups and facilitate ring closure.
  • O-Methyltransferase (StcP) : Methylates intermediates but is absent in this compound-producing strains, leading to accumulation of demethylated forms.

Genetic studies on A. nidulans reveal that disruption of the stcP gene results in DMST accumulation, which isomerizes to this compound under acidic conditions.

Chemical Conversion from Demethylsterigmatocystin (DMST)

Acid-Catalyzed Isomerization

DMST, a precursor to this compound, undergoes structural rearrangement under acidic conditions:

Procedure :

  • Substrate Preparation : DMST is extracted from A. nidulans cultures using acetone-chloroform (1:1 v/v).
  • Reaction Conditions :
    • Dissolve DMST in 0.1 M HCl.
    • Heat at 60°C for 2 hours.
    • Neutralize with NaOH and purify via silica gel chromatography.

Yield : 60–70% conversion efficiency.

Structural Analysis of Isomerization

The linear [3,2-b]fusion of this compound contrasts with DMST’s angular [2,3-c]fusion. Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) confirm the isomer’s identity:

  • Molecular Formula : C18H14O6.
  • Key Peaks : m/z 375.1 [M+H]+, UV λmax 324 nm.

Optimization Strategies for Enhanced Production

Fermentation Additives

  • Phenylalanine Supplementation : Increases this compound yield by 40% in A. versicolor cultures by upregulating PKS expression.
  • Two-Stage pH Control : Initial neutral pH (7.0) for biomass growth, followed by pH 5.0 for this compound synthesis.

Genetic Engineering

  • Overexpression of verA Gene : In A. parasiticus, this gene enhances the conversion of versiconal hemiacetal acetate (VHA) to this compound by 2.5-fold.
  • Knockout of stcP : Blocks methylation, diverting metabolites toward this compound biosynthesis.

Challenges and Quality Control

Contamination Risks

Co-production of aflatoxins in Aspergillus strains necessitates stringent HPLC monitoring. This compound purity is validated using:

  • Thin-Layer Chromatography (TLC) : Benzene-acetic acid (95:5 v/v) solvent system.
  • High-Resolution MS : Quantifies this compound amid complex fungal extracts.

Stability Issues

This compound degrades under UV light and alkaline conditions. Storage recommendations include:

  • Temperature : –80°C in amber vials.
  • Solvent : Methanol with 0.1% acetic acid.

Industrial Applications and Limitations

While this compound’s antifungal properties are documented, its carcinogenic potential limits therapeutic use. Current research focuses on:

  • Biocontrol Agents : Engineered Aspergillus strains for this compound-free fermentations.
  • Enzymatic Synthesis : Cell-free systems using recombinant PKS and monooxygenases.

Chemical Reactions Analysis

Types of Reactions: Sterigmatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of this compound .

Scientific Research Applications

Sterigmatin is a furanoxanthone mycotoxin that has a linear [3,2-b]fusion structure of the xanthone and dihydrobisfuran moieties . It is a metabolite of Aspergillus versicolor and is considered an isomer of demethylsterigmatocystin (DMST) . Research indicates that this compound, along with its derivatives, possesses a range of biological activities, leading to its investigation in various scientific applications.

Scientific Research Applications

  • Mitochondrial Function Studies: this compound has been found to uncouple oxidative phosphorylation in mitochondria, leading to marked decreases in the RC index and P/O ratio . It is more toxic to mitochondrial functions than demethylsterigmatocystin because of its linear structure .
  • Enzyme Inhibition: this compound has demonstrated inhibitory effects on urease and carbonic anhydrase enzymes . It showed moderate inhibition of carbonic anhydrase, which is associated with pathological disorders such as epilepsy and glaucoma .
  • Aflatoxin Biosynthesis Research: this compound is related to the biosynthesis of aflatoxins . It is formed from a novel aflatoxin precursor called HAMA . HAMA easily converts to DMST and this compound, and VerA enzyme may work in the creation of the xanthone structure of DMST from HAMA .
  • Antifungal Activity: this compound exhibits antifungal properties against various fungal strains, including some pathogenic species.

Research Findings

  • Uncoupling Activity: Both this compound and demethylsterigmatocystin uncouple oxidative phosphorylation in mitochondria, but this compound is more potent due to its linear molecular structure . The uncoupling concentrations were rather high, but a good correspondence was observed between their orders of potencies in the toxicity to mitochondrial functions and cytotoxicity to rat hepatocytes .
  • HAMA Conversion: HAMA, a novel aflatoxin precursor, can convert to DMST and this compound . The amounts of DMST and this compound similarly increased with the number of repetitions .
  • Enzyme Inhibition Studies : this compound was isolated from Aspergillus nidulans and tested for its inhibitory effect on urease and carbonic anhydrase enzymes in vitro . this compound displayed moderate inhibition of carbonic anhydrase .

Data Table

The following table summarizes the inhibitory effects of this compound on enzymes, as well as its toxicity in mitochondria:

CompoundUrease Inhibition (IC50, µM)Carbonic Anhydrase Inhibition (IC50, µM)Toxicity to Mitochondrial Functions
This compound33-5161Yes

Mechanism of Action

Sterigmatin exerts its effects by interacting with specific molecular targets within cells. It has been shown to uncouple oxidative phosphorylation in mitochondria, leading to a decrease in ATP synthesis . This action disrupts cellular energy metabolism and can induce cell death. The compound’s mechanism of action involves the inhibition of key enzymes and pathways involved in energy production .

Comparison with Similar Compounds

Sterigmatin is unique due to its linear combination of a xanthone nucleus and a bisdihydrofuran ring. Similar compounds include:

This compound’s uniqueness lies in its specific structural features and its potent biological activities, making it a valuable compound for scientific research.

Q & A

Q. What are the standard protocols for isolating and purifying Sterigmatin from natural sources, and how can researchers optimize yield without compromising structural integrity?

Answer: Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography (silica gel) and preparative HPLC. Optimization requires balancing solvent polarity gradients and flow rates to minimize degradation. For fungal sources, adjusting fermentation conditions (pH, temperature) can enhance yield . Validation via LC-MS and NMR ensures structural fidelity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s molecular structure?

Answer: High-resolution mass spectrometry (HRMS) and 1D/2D NMR (¹H, ¹³C, COSY, HSQC) are critical for structural elucidation. Pairing these with HPLC-DAD (diode array detection) ensures purity >95%. Researchers should cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) to resolve ambiguities .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing false positives?

Answer: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target-specific effects. Include negative controls (solvent-only) and positive controls (known inhibitors). Dose-response curves (IC₅₀ calculations) and statistical validation (p < 0.05 via ANOVA) reduce false positives .

Advanced Research Questions

Q. How should conflicting data on this compound’s mechanism of action (e.g., kinase inhibition vs. epigenetic modulation) be reconciled in literature reviews?

Answer: Conduct a systematic review using PRISMA guidelines, categorizing studies by experimental models (e.g., cell lines vs. animal studies). Evaluate methodological rigor: check for assay interference (e.g., redox cycling in colorimetric assays) and confirm target engagement via CRISPR/Cas9 knockouts . Meta-analyses can resolve discrepancies .

Q. What strategies are effective for synthesizing this compound analogues with enhanced bioavailability while retaining bioactivity?

Answer: Employ structure-activity relationship (SAR) studies with modifications at non-critical positions (e.g., hydroxyl groups). Use computational tools (molecular docking, DFT calculations) to predict solubility and metabolic stability. Validate via in vitro ADMET assays (Caco-2 permeability, microsomal stability) .

Q. How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

Answer: Standardize animal models (e.g., C57BL/6 mice for inflammation studies) and document environmental variables (diet, circadian rhythm). Use blinded randomization and power analysis to determine sample size. Share raw data via FAIR repositories (e.g., Zenodo) to enable independent validation .

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxic effects of this compound in heterogeneous cell populations?

Answer: Use nonlinear regression models (e.g., sigmoidal dose-response) in GraphPad Prism. Account for heterogeneity via cluster analysis or single-cell RNA sequencing. Bootstrap resampling (≥1,000 iterations) improves confidence intervals .

Methodological Frameworks

How to design a research question that investigates this compound’s role in modulating oxidative stress pathways?

Answer: Apply the PICO framework:

  • Population: Mammalian cell lines (e.g., HEK-293).
  • Intervention: this compound at IC₅₀ concentrations.
  • Comparison: Untreated cells + N-acetylcysteine (antioxidant control).
  • Outcome: Quantify ROS levels via DCFH-DA assay and SOD activity. Refine using iterative hypothesis testing .

Q. What steps ensure ethical compliance when studying this compound’s teratogenic potential in zebrafish embryos?

Answer: Adhere to ARRIVE guidelines:

  • Limit embryo stages to <120 hpf.
  • Include humane endpoints (e.g., cessation of heartbeat).
  • Obtain approval from institutional animal ethics committees. Document protocols in preregistered studies (e.g., OSF) .

Data Management and Reproducibility

Q. How to create a FAIR-compliant data management plan for this compound research?

Answer:

  • Metadata: Include experimental parameters (e.g., HPLC gradients, NMR acquisition times).
  • Storage: Use institutional repositories with DOI assignment.
  • Access: Define embargo periods and licensing (CC BY 4.0). Tools like FAIRmat Guide ensure compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sterigmatin
Reactant of Route 2
Sterigmatin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.